Superior Reactivity of the -CCl₃ Group in Radical Reductive Dechlorination Compared to -CFCl₂ and -CHCl₂ Analogs
In a head-to-head photochemical and radiation-induced radical reduction study, the C-Cl bond reduction rates of 2-chloro-1,1,2-trifluoroethyl trichloromethyl ether (Compound II, CAS 460-99-1) were compared directly with those of 2,2-dichloro-1,1,2-trifluoroethyl trichloromethyl ether (Compound I) and 2,2-dichloro-1,1,2-trifluoroethyl dichloromethyl ether (Compound III). The established reduction rate order for the C-Cl bonds in these compounds is: CCl₃ >> CFCl₂ > CHCl₂ and CFClH. This demonstrates that the trichloromethyl (-CCl₃) group in the target compound undergoes radical reduction significantly faster than the fluorodichloromethyl (-CFCl₂) and dichloromethyl (-CHCl₂) groups present in the comparator molecules [1].
| Evidence Dimension | Relative reduction rate of C-Cl bonds (radical reductive dechlorination) |
|---|---|
| Target Compound Data | CCl₃ group: fastest reduction rate (ranked 1st in the series) |
| Comparator Or Baseline | Comparator I (CFCl₂ group): intermediate rate; Comparator III (CHCl₂ group): slowest rate; CFClH: slowest |
| Quantified Difference | Rate order: CCl₃ >> CFCl₂ > CHCl₂ ≈ CFClH. CCl₃ reduction is substantially faster, enabling selective and sequential dechlorination. |
| Conditions | Photochemical (UV) and γ-radiation initiation; solvents: 2-propanol, 2-butanol, cyclohexanol, THF, diethyl ether, 1,3-dioxolane. |
Why This Matters
This kinetic advantage means that the trichloromethyl group can be preferentially reduced first, allowing for a more controlled, stepwise synthetic sequence in the production of enflurane, where selective dechlorination is critical to avoid over-reduction and byproduct formation.
- [1] Liška, F., Fikar, J., & Kuzmič, P. (1993). Radical Reduction of C-Cl Bonds in Chlorofluoro Ethers. Collection of Czechoslovak Chemical Communications, 58(3), 565–574. View Source
